Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyrimidine ring substituted with bromine and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromine and methylsulfanyl groups. The final step involves the coupling of this intermediate with methyl 4-aminobenzoate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory properties, these compounds are structurally related and have potential therapeutic applications.
Uniqueness
Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c1-21-13(20)8-3-5-9(6-4-8)17-12(19)11-10(15)7-16-14(18-11)22-2/h3-7H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZCIKCYVDXSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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